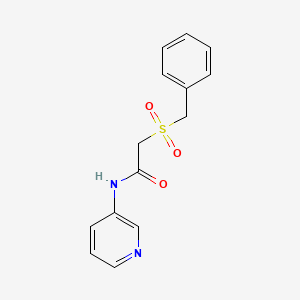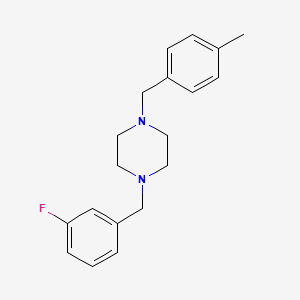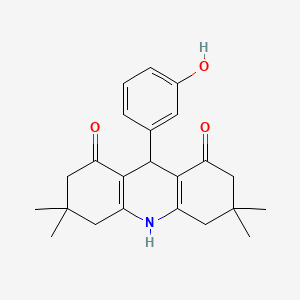![molecular formula C15H14ClN3O2 B5708295 N-[2-chloro-5-(propionylamino)phenyl]nicotinamide](/img/structure/B5708295.png)
N-[2-chloro-5-(propionylamino)phenyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-chloro-5-(propionylamino)phenyl]nicotinamide, also known as A-438079, is a selective antagonist of the P2X7 receptor, a member of the purinergic receptor family. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-[2-chloro-5-(propionylamino)phenyl]nicotinamide is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. N-[2-chloro-5-(propionylamino)phenyl]nicotinamide blocks the activation of the P2X7 receptor, thereby reducing the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[2-chloro-5-(propionylamino)phenyl]nicotinamide has been shown to have anti-inflammatory effects by reducing the release of pro-inflammatory cytokines. It has also been shown to have analgesic effects by reducing neuropathic pain. In addition, it has been shown to have neuroprotective effects by reducing neuroinflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-chloro-5-(propionylamino)phenyl]nicotinamide in lab experiments is its selectivity for the P2X7 receptor. This allows researchers to study the specific effects of blocking the P2X7 receptor without affecting other purinergic receptors. One limitation of using N-[2-chloro-5-(propionylamino)phenyl]nicotinamide in lab experiments is its solubility. It is poorly soluble in water and requires the use of organic solvents for administration.
Direcciones Futuras
There are several future directions for the study of N-[2-chloro-5-(propionylamino)phenyl]nicotinamide. One direction is the development of more potent and selective P2X7 receptor antagonists. Another direction is the study of the effects of N-[2-chloro-5-(propionylamino)phenyl]nicotinamide in other diseases such as cancer and autoimmune disorders. Finally, the use of N-[2-chloro-5-(propionylamino)phenyl]nicotinamide in combination with other drugs for synergistic effects is another potential future direction.
Métodos De Síntesis
The synthesis of N-[2-chloro-5-(propionylamino)phenyl]nicotinamide involves a series of chemical reactions. The starting material is 2-chloro-5-nitrobenzoic acid, which is reacted with propionyl chloride to form 2-chloro-5-(propionylamino)benzoic acid. This intermediate is then reacted with nicotinoyl chloride in the presence of a base to form N-[2-chloro-5-(propionylamino)phenyl]nicotinamide.
Aplicaciones Científicas De Investigación
N-[2-chloro-5-(propionylamino)phenyl]nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has been studied in various animal models of diseases such as multiple sclerosis, neuropathic pain, and Alzheimer’s disease.
Propiedades
IUPAC Name |
N-[2-chloro-5-(propanoylamino)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-2-14(20)18-11-5-6-12(16)13(8-11)19-15(21)10-4-3-7-17-9-10/h3-9H,2H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBMZPDYNSEVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(propanoylamino)phenyl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-naphthylsulfonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5708212.png)

![N-(4,6-dimethyl-2-{[2-(4-nitrobenzylidene)hydrazino]carbonyl}thieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5708230.png)


![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5708251.png)
![4-[(2-chloro-6-fluorophenyl)acetyl]morpholine](/img/structure/B5708256.png)

![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5708265.png)
![2-allyl-6-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5708269.png)

![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5708280.png)
![1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole](/img/structure/B5708288.png)
![3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5708308.png)